Sodium trichloromethanesulfonate monohydrate Sodium trichloromethanesulfonate monohydrate
Brand Name: Vulcanchem
CAS No.: 677027-41-7
VCID: VC3216070
InChI: InChI=1S/CHCl3O3S.Na.H2O/c2-1(3,4)8(5,6)7;;/h(H,5,6,7);;1H2/q;+1;/p-1
SMILES: C(S(=O)(=O)[O-])(Cl)(Cl)Cl.O.[Na+]
Molecular Formula: CH2Cl3NaO4S
Molecular Weight: 239.4 g/mol

Sodium trichloromethanesulfonate monohydrate

CAS No.: 677027-41-7

Cat. No.: VC3216070

Molecular Formula: CH2Cl3NaO4S

Molecular Weight: 239.4 g/mol

* For research use only. Not for human or veterinary use.

Sodium trichloromethanesulfonate monohydrate - 677027-41-7

Specification

CAS No. 677027-41-7
Molecular Formula CH2Cl3NaO4S
Molecular Weight 239.4 g/mol
IUPAC Name sodium;trichloromethanesulfonate;hydrate
Standard InChI InChI=1S/CHCl3O3S.Na.H2O/c2-1(3,4)8(5,6)7;;/h(H,5,6,7);;1H2/q;+1;/p-1
Standard InChI Key XZEXWMRBBDMXRA-UHFFFAOYSA-M
SMILES C(S(=O)(=O)[O-])(Cl)(Cl)Cl.O.[Na+]
Canonical SMILES C(S(=O)(=O)[O-])(Cl)(Cl)Cl.O.[Na+]

Introduction

Physical and Chemical Properties

Chemical Composition and Structure

From a structural perspective, the compound features a central carbon atom bonded to three chlorine atoms, forming the trichloromethane group. This group is connected to a sulfonate moiety (SO3-), which bears a negative charge balanced by the sodium cation. The presence of the water molecule of crystallization completes the structure, influencing the compound's crystallization behavior and stability .

Spectroscopic Characterization

X-ray Absorption Spectroscopy

X-ray absorption spectroscopy provides valuable insights into the electronic structure and coordination environment of sodium trichloromethanesulfonate monohydrate. The compound exhibits characteristic absorption patterns when analyzed through transmission and fluorescence modes . The normalized absorbance spectrum shows distinctive features, including a prominent "white-line" that corresponds to the s→p electronic transition.

The maximum of this white-line occurs at 2.4825 KeV, representing a specific energy threshold for electronic transitions within the compound's structure. Additionally, a secondary peak at 2.4806 KeV can be observed in the spectrum, indicating complex electronic behavior . These spectroscopic features serve as fingerprints for identifying and characterizing the compound in analytical applications.

Table 1: X-ray Absorption Data for Sodium Trichloromethanesulfonate Monohydrate

ParameterValueMeasurement Condition
White-line maximum2.4825 KeVTransmission mode
Secondary peak2.4806 KeVTransmission mode
Calibration referenceCaSO4Standard comparison
Acquisition dateNovember 14, 2005Laboratory conditions

Other Spectroscopic Methods

While the available research focuses primarily on X-ray absorption spectroscopy, sodium trichloromethanesulfonate monohydrate can be characterized through other spectroscopic techniques as well. Infrared (IR) spectroscopy would reveal characteristic vibrations for the C-Cl bonds, S-O bonds, and water molecule interactions. Nuclear magnetic resonance (NMR) spectroscopy could provide information about the carbon and hydrogen environments within the molecule, though the absence of hydrogen atoms directly bonded to carbon would limit proton NMR applications.

Synthesis and Preparation Methods

Standard Synthesis Procedure

Crystal Structure Analysis

Structural Implications

The crystal structure of sodium trichloromethanesulfonate monohydrate reflects the balance between various intermolecular forces, including ionic interactions between the sodium cation and sulfonate anion, hydrogen bonding involving the water molecule, and potential weak interactions related to the trichloromethane group. These interactions collectively determine the compound's stability, solubility, and reactivity patterns.

The C3v coordination environment around the sulfur atom indicates a trigonal pyramidal geometry, with three oxygen atoms forming the base of the pyramid and the carbon-sulfur bond along the principal axis . This geometry influences the electronic distribution and consequently the compound's chemical behavior and spectroscopic properties.

Applications and Research Significance

Spectroscopic Reference Material

Comparative Analysis with Related Compounds

Relationship to Other Sulfonate Compounds

Sodium trichloromethanesulfonate monohydrate represents one member of the broader family of sulfonate compounds, which includes various derivatives with different organic groups attached to the sulfonate moiety. Comparing its properties with those of related compounds, such as sodium thiosulfate (Na2S2O3) which has a conductivity of 152,000 μmhos/cm at 29% concentration , could provide valuable insights into structure-property relationships within this chemical class.

Other sodium sulfonates, such as those derived from aromatic precursors, might exhibit different crystallization patterns, spectroscopic properties, and chemical reactivities due to variations in the organic portion of the molecule. These differences highlight the versatility of sulfonate chemistry and the potential for tailoring compound properties through structural modifications.

Hydration Effects

The monohydrate nature of sodium trichloromethanesulfonate distinguishes it from anhydrous forms and compounds with different hydration levels. The presence of one water molecule per formula unit influences various aspects of the compound's behavior, including its crystal structure, thermal stability, and solubility characteristics . Understanding these hydration effects is crucial for applications requiring specific physical or chemical properties.

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